Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate electrophiles.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzothiophene intermediate with 3,4-dimethylphenol under conditions that promote ether formation.
Introduction of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using propanoyl chloride in the presence of a base.
Final Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, compounds with benzothiophene cores are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiophene core can mimic natural substrates, allowing it to bind to active sites and alter biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a unique propanoyl group, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications.
Properties
Molecular Formula |
C21H25NO4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 2-[2-(3,4-dimethylphenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-12-9-10-15(11-13(12)2)26-14(3)19(23)22-20-18(21(24)25-4)16-7-5-6-8-17(16)27-20/h9-11,14H,5-8H2,1-4H3,(H,22,23) |
InChI Key |
JVGAHABOPQDNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
Origin of Product |
United States |
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